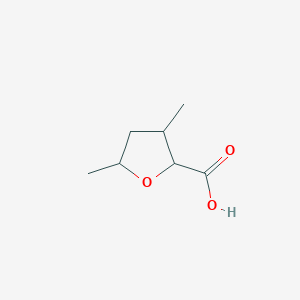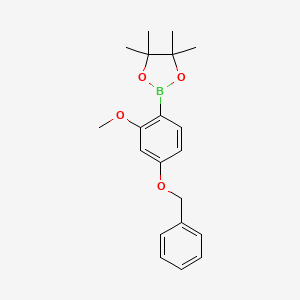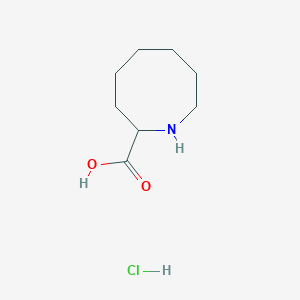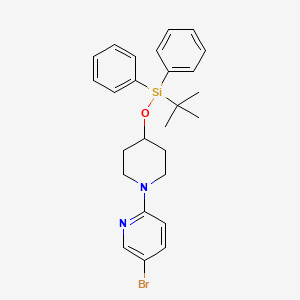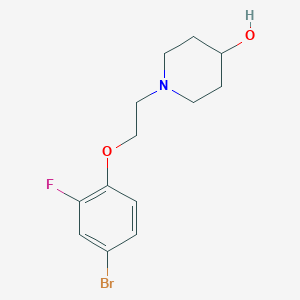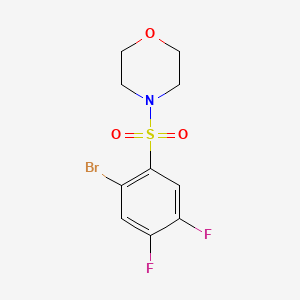
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine
Overview
Description
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine: is a chemical compound characterized by its bromo and fluoro-substituted phenyl group attached to a morpholine ring via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine typically involves the following steps:
Bromination: : Starting with 2,4-difluorophenol, bromination is performed using bromine in the presence of a catalyst to introduce the bromo group at the 2-position.
Sulfonylation: : The brominated compound undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.
Morpholine Reaction: : The sulfonylated compound is then reacted with morpholine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes, ensuring the use of appropriate reaction conditions such as temperature control, solvent choice, and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine: can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to a carboxylic acid.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: : Nucleophiles such as sodium iodide (NaI) or ammonia (NH₃).
Major Products Formed
Oxidation: : 2-Bromo-4,5-difluorobenzoic acid.
Reduction: : 4-((2-Bromo-4,5-difluorophenyl)sulfanyl)morpholine.
Substitution: : Various substituted morpholines depending on the nucleophile used.
Scientific Research Applications
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine: has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites.
Comparison with Similar Compounds
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine: can be compared to other similar compounds such as:
4-((2-Bromo-4-fluorophenyl)sulfonyl)morpholine
4-((2-Bromo-5-fluorophenyl)sulfonyl)morpholine
4-((2-Chloro-4,5-difluorophenyl)sulfonyl)morpholine
These compounds differ in the position and type of halogen substituents on the phenyl ring, which can affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(2-bromo-4,5-difluorophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO3S/c11-7-5-8(12)9(13)6-10(7)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXZCJMKTSRECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


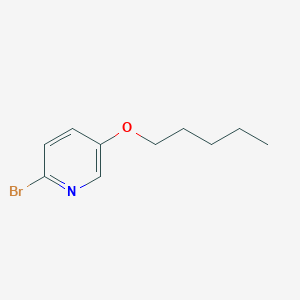
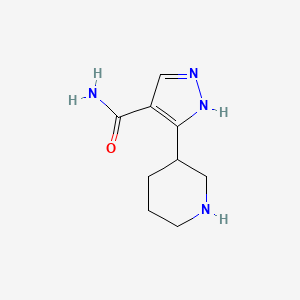
![1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1529004.png)
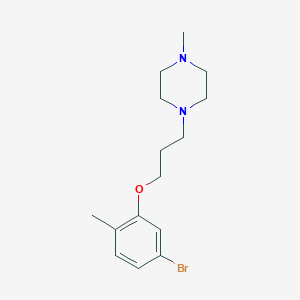
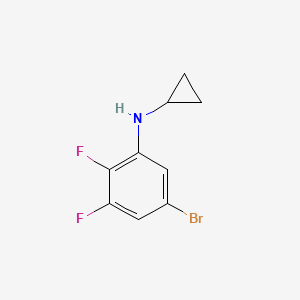
![2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1529011.png)

